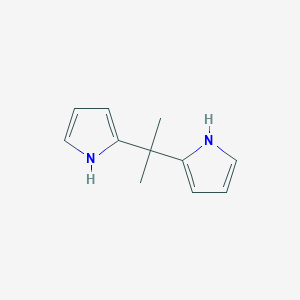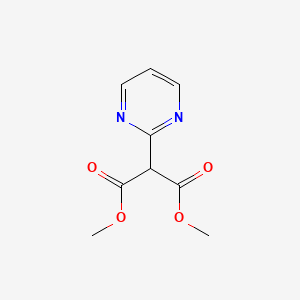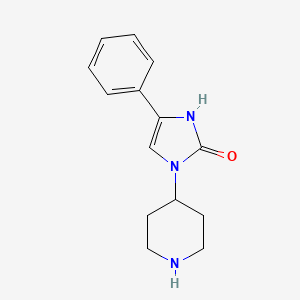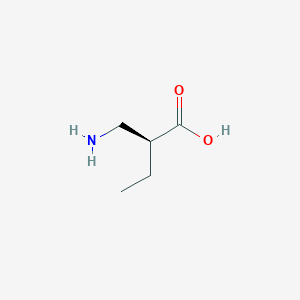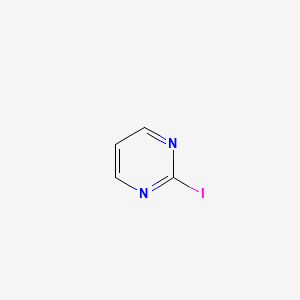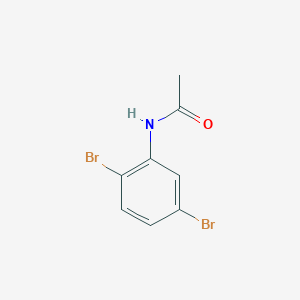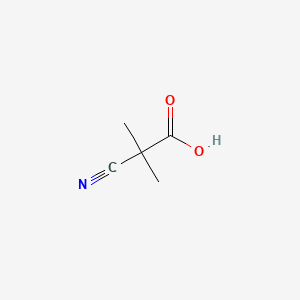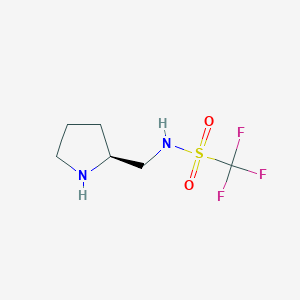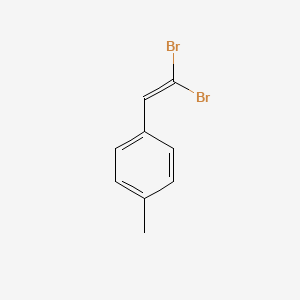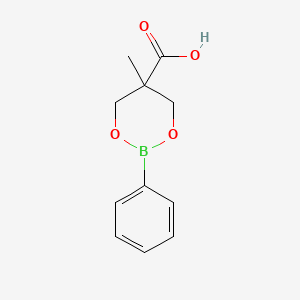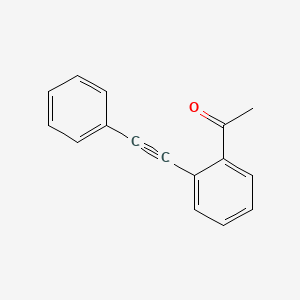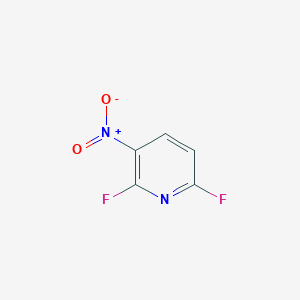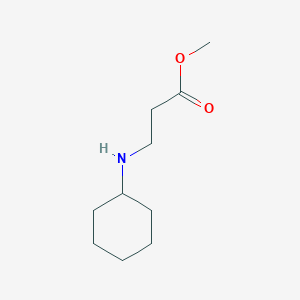
Methyl 3-(cyclohexylamino)propanoate
Descripción general
Descripción
“Methyl 3-(cyclohexylamino)propanoate” is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used for proteomics research .
Synthesis Analysis
The synthesis of “Methyl 3-(cyclohexylamino)propanoate” can be achieved from Cyclohexylamine and acrylic acid methyl ester .Molecular Structure Analysis
The molecular structure of “Methyl 3-(cyclohexylamino)propanoate” consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Aplicaciones Científicas De Investigación
Synthesis and Industrial Applications
Methyl 3-(cyclohexylamino)propanoate has been studied for its synthesis and potential industrial applications. For instance, Zhao Yu (2010) explored the synthesis of Methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, through the Michael addition of cyclohexanone to methyl acrylate. This synthesis was then applied to create octahydro-2H-1-benzopyran-2-one, used as a tobacco additive (Zhao Yu, 2010). Additionally, Hugo L. van Beek et al. (2014) investigated the production of methyl propanoate using Baeyer-Villiger monooxygenases, highlighting its importance as a precursor for polymethyl methacrylates, a significant material in acrylic plastics (Hugo L. van Beek et al., 2014).
Chemical Reactions and Analysis
The chemical reactions involving methyl 3-(cyclohexylamino)propanoate have been extensively studied. N. F. Kirillov et al. (2013) researched the reactions of methyl 1-bromocyclohexylcarboxylate with zinc and benzyl- or cyclohexylamides, leading to compounds structurally related to Methyl 3-(cyclohexylamino)propanoate. This study provided insights into the structural properties of such compounds via X-ray diffraction analysis (N. F. Kirillov et al., 2013).
Catalysis and Enzymatic Reactions
The role of Methyl 3-(cyclohexylamino)propanoate in catalysis and enzymatic reactions has also been a subject of research. For example, R. Atkinson and S. M. Aschmann (1993) studied the gas-phase reactions of ozone with a series of alkenes, including compounds similar to Methyl 3-(cyclohexylamino)propanoate, to investigate hydroxyl radical production under atmospheric conditions (R. Atkinson & S. M. Aschmann, 1993).
Potential in Pharmaceutical and Medical Research
Although excluding information related to drug use, dosage, and side effects, it's noteworthy that compounds structurally related to Methyl 3-(cyclohexylamino)propanoate have been investigated for their potential in pharmaceutical applications. For instance, N. F. Kirillov et al. (2012) synthesized methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates, structurally related to Methyl 3-(cyclohexylamino)propanoate, and assessed their analgesic activity, noting their low toxicity (N. F. Kirillov et al., 2012).
Propiedades
IUPAC Name |
methyl 3-(cyclohexylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)7-8-11-9-5-3-2-4-6-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBUBKYPXOLPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclohexylamino)propanoate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

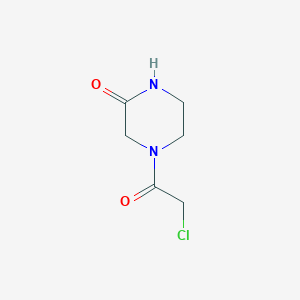
![4'-(trans-4-Propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1354125.png)
